
1-Methyl-2-(3-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(3-methylphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group and a 3-methylphenyl group. Pyrrolidine derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(3-methylphenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at high temperatures and pressures . Another method includes the chloroacetylation of S-proline followed by amidation and cyclization .
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and high-pressure systems ensures efficient synthesis and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-(3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
1-Methyl-2-(3-methylphenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
Pyrrolidinone: A lactam derivative with a carbonyl group.
Proline: An amino acid with a pyrrolidine ring.
Uniqueness: 1-Methyl-2-(3-methylphenyl)pyrrolidine stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. The presence of the 3-methylphenyl group enhances its lipophilicity and potential bioactivity .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-methyl-2-(3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-5-3-6-11(9-10)12-7-4-8-13(12)2/h3,5-6,9,12H,4,7-8H2,1-2H3 |
Clé InChI |
DSWFXWKHMBCVSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2CCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)
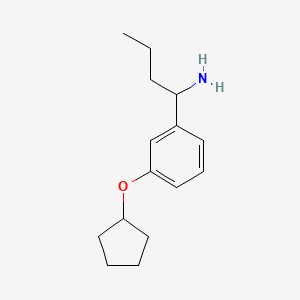
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)

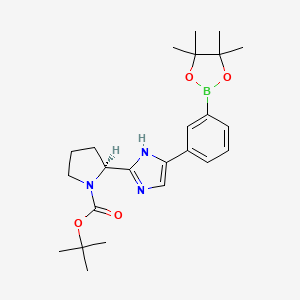



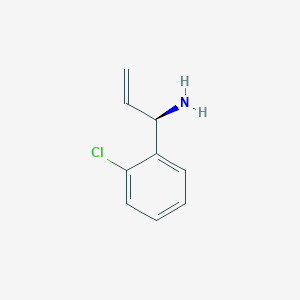
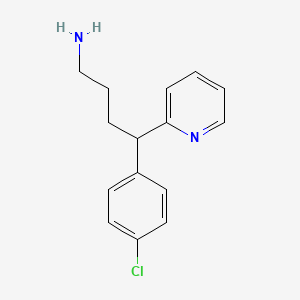
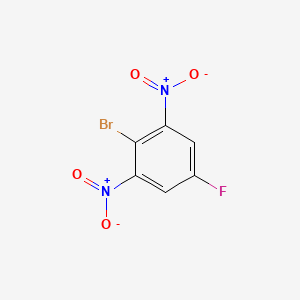
![1-[3-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13040243.png)
